![molecular formula C16H16N2O2S B2905257 N~3~-(1-ethyl-2-oxo-1,2,3,4-tetrahydro-6-quinolinyl)-3-thiophenecarboxamide CAS No. 1209843-75-3](/img/structure/B2905257.png)
N~3~-(1-ethyl-2-oxo-1,2,3,4-tetrahydro-6-quinolinyl)-3-thiophenecarboxamide
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Overview
Description
Synthesis Analysis
Unfortunately, I was unable to find specific information on the synthesis of this compound .Molecular Structure Analysis
The molecular structure of a similar compound, 2-{[4-(1-Ethyl-2-oxo-1,2,3,4-tetrahydro-6-quinolinyl)-1,3-thiazol-2-yl]carbamoyl}cyclohexanecarb, has been reported. It has a molecular formula of C 22 H 25 N 3 O 4 S, an average mass of 427.517 Da, and a monoisotopic mass of 427.156586 Da .Scientific Research Applications
Antiviral Applications
Indole derivatives, which share structural similarities with the compound , have been found to possess significant antiviral activities . Specifically, certain indole-based compounds have shown inhibitory activity against influenza A and other viruses. By extension, N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-3-carboxamide could be explored for its potential antiviral properties, possibly offering a new avenue for the treatment of viral infections.
Anti-inflammatory and Analgesic Properties
Compounds with an indole nucleus have been reported to exhibit anti-inflammatory and analgesic activities . This suggests that our compound of interest may also be useful in developing new medications for reducing inflammation and pain, with the added benefit of a potentially lower ulcerogenic index compared to existing drugs like indomethacin and celecoxib.
Anticancer Potential
The structural complexity of indole derivatives has been associated with anticancer properties . The compound , with its unique molecular structure, could be a candidate for the development of new anticancer drugs, especially considering its potential to interact with various biological targets.
Antimicrobial Efficacy
Indole derivatives are known for their antimicrobial properties, including activity against bacteria and fungi . Research into the applications of N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-3-carboxamide could lead to the discovery of new antimicrobial agents, which are crucial in the fight against antibiotic-resistant strains.
Neuroprotective Effects
Given the neuroactive potential of many indole-based compounds, there is a possibility that our compound could serve as a neuroprotective agent . It could be beneficial in the treatment of neurodegenerative diseases by protecting neuronal cells from damage or death.
Agricultural Applications
Indole-3-acetic acid, a derivative of indole, is a well-known plant hormone . Analogously, N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-3-carboxamide might be used to synthesize novel compounds with plant growth-regulating properties, potentially contributing to agricultural biotechnology.
Future Directions
properties
IUPAC Name |
N-(1-ethyl-2-oxo-3,4-dihydroquinolin-6-yl)thiophene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O2S/c1-2-18-14-5-4-13(9-11(14)3-6-15(18)19)17-16(20)12-7-8-21-10-12/h4-5,7-10H,2-3,6H2,1H3,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBZQCRJMCYDPTN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)CCC2=C1C=CC(=C2)NC(=O)C3=CSC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-3-carboxamide |
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